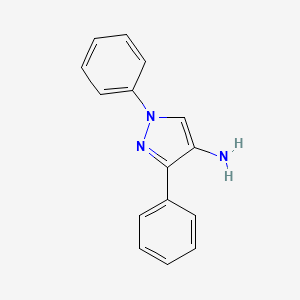

1,3-diphenyl-1H-pyrazol-4-amine

Description

Significance of Pyrazole (B372694) Heterocycles in Academic Contexts

Pyrazole, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a cornerstone of heterocyclic chemistry. numberanalytics.comorientjchem.org Its derivatives are recognized for a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties, rendering the pyrazole ring a crucial pharmacophore in medicinal chemistry. numberanalytics.comnih.gov The versatility of the pyrazole nucleus allows for the synthesis of a vast array of derivatives with diverse pharmacological profiles. nih.gov Beyond pharmaceuticals, pyrazole derivatives find applications in agrochemicals and materials science. numberanalytics.com The unique structural and electronic properties of pyrazoles, including their ability to act as ligands for metal ions, contribute to their broad significance in academic and industrial research. orientjchem.org

Historical Perspectives on 1,3-Diphenylpyrazole Derivatives in Chemical Synthesis

The synthesis of pyrazole derivatives has a long history, with the first synthesis of a substituted pyrazole reported in 1883 by Ludwig Knorr. orientjchem.orgnih.gov A common and traditional method for synthesizing pyrazole derivatives is the Knorr synthesis, which involves the condensation of a hydrazine (B178648) with a 1,3-dicarbonyl compound. numberanalytics.comnih.gov Over the years, numerous synthetic methodologies have been developed to access a wide variety of substituted pyrazoles.

Specifically for 1,3-diphenylpyrazole derivatives, synthetic strategies often involve the reaction of a phenyl-substituted hydrazine with a phenyl-substituted 1,3-dicarbonyl compound or its equivalent. For instance, the synthesis of 1,3-diphenyl-1H-pyrazole-4-carboxaldehyde, a precursor to the title amine, has been well-established. mdpi.com The development of various synthetic routes, including one-pot multicomponent reactions, has facilitated the efficient production of these derivatives, enabling further exploration of their properties and applications. ekb.eg

Scope of Academic Research on 1,3-Diphenyl-1H-pyrazol-4-amine and its Analogues

Academic research on this compound and its analogues is multifaceted, spanning synthetic methodology, structural characterization, and the investigation of their potential applications. Researchers have explored various reactions involving the amine group and the pyrazole core to create a library of related compounds. These investigations aim to understand the structure-activity relationships of these molecules.

For example, derivatives of 1,3-diphenyl-1H-pyrazole have been studied for their potential as anticancer agents, with research focusing on their ability to induce apoptosis in cancer cells. nih.gov Furthermore, the structural features of these compounds have been investigated using techniques such as X-ray crystallography and NMR spectroscopy to elucidate their three-dimensional structures and electronic properties. researchgate.netmdpi.comresearchgate.netiucr.org The synthesis of complex molecules incorporating the 1,3-diphenyl-1H-pyrazole moiety has also been a focus, with applications in materials science, such as the development of hole-transporting materials for electronic devices. mdpi.commdpi.com

Detailed Research Findings

The chemical properties of this compound and its derivatives have been the subject of numerous studies. The following tables summarize some of the key findings from the literature.

Table 1: Spectroscopic and Analytical Data for Derivatives of 1,3-Diphenyl-1H-pyrazole

| Compound | Melting Point (°C) | Spectroscopic Data | Reference |

| (E)-1,3-Diphenyl-4-((2-(2,4,6-trichlorophenyl)hydrazineylidene)methyl)-1H-pyrazole | 165–167 | Anal. Calcd for C22H15Cl3N4: C, 59.82; H, 3.42; N, 12.68. Found: C, 59.75; H, 3.55; N, 12.60. | ekb.eg |

| 4-((2-(4-Bromophenyl)hydrazineylidene) methyl)-1,3-diphenyl-1H-pyrazole | 200–202 | Anal. Calcd for C22H17BrN4: C, 63.32; H, 4.11; N, 13.43. | ekb.eg |

| 1-(1,3-Diphenyl-1H-pyrazol-4-yl)-N-(p-tolyl)methanimine | Not specified | Anal. Calcd for C23H19N3: C, 81.87; H, 5.68; N, 12.45. Found: C, 81.90; H, 5.57; N, 12.50. | ekb.eg |

| 1-(1,3-Diphenyl-1H-pyrazol-4-yl)-N-(4-nitrophenyl)methanimine | 142–144 | Anal. Calcd for C22H16N4O: C, 71.73; H, 4.38; N, 15.21. Found: C, 71.60; H, 4.40; N, 15.00. | ekb.eg |

| N-((1,3-Diphenyl-1H-pyrazol-4-yl)methylene)-4-bromoaniline | 168–170 | Anal. Calcd for C22H16BrN3: C, 65.68; H, 4.01; N, 10.45. Found: C, 65.70; H, 4.15; N, 10.30. | ekb.eg |

| 1-(1,3-Diphenyl-1H-pyrazol-4-yl)-N-(3-methoxyphenyl)methanimine | 270–272 | Anal. Calcd for C23H19N3O: C, 78.16; H, 5.42; N, 11.89. | ekb.eg |

| Tris{4-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-4-aminobiphenyl}amine | 128 | ¹H NMR (500 MHz, CDCl₃) δ: 10.23 (s, 3H), 8.72 (s, 3H), 7.93–6.69 (m, 54H). ¹³C NMR (75 MHz, DMSO-d₆) δ: 158.0, 140.5, 139.0, 136.0, 129.1, 128.3, 127.0, 123.0, 118.0, 112.5, 106.0, 103.7. MS (ES): m/z 1209 [(M+H)⁺]. | researchgate.netmdpi.com |

| 1,3,5-Tris{[N-(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-4-aminophenyl}benzene | 149 | ¹H NMR (500 MHz, CDCl₃) δ: 10.07 (s, 3H), 8.56 (s, 3H), 7.85-7.80 (m, 12H), 7.55-7.35 (m, 30 H), 7.27 (s, 3H). ¹³C NMR (75 MHz, DMSO-d₆) δ: 163.7, 158.0, 147.9, 137.6, 136.5, 135.0, 129.1, 129.0, 128.7, 128.5, 128.1, 127.0, 126.0, 125.2, 122.5, 118.8, 108, 99.7. MS (ES): m/z 1042 [(M+1)⁺]. | mdpi.com |

| (Z)-1-(1,3-Diphenyl-1H-pyrazol-4-yl)-N-phenylmethanimine N-oxide | 431 K (m.p.) | ¹H NMR (400 MHz, CDCl₃) δ: 7.3–8.1 (m, 16H), 9.9 (s, 1H). ¹³C NMR (100.5 MHz, CDCl₃) δ: 113.2, 119.5, 127.2, 128.9, 129.0, 129.1, 129.3, 129.6, 129.8, 129.8, 132.3, 139.6, 147.9, 153.8. | iucr.org |

Table 2: Crystallographic Data for Derivatives of 1,3-Diphenyl-1H-pyrazole

| Compound | Crystal System | Space Group | Key Structural Features | Reference |

| 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde | Triclinic | P1 | Four molecules in the asymmetric unit. Dihedral angles between phenyl rings vary. Intermolecular C—H⋯O hydrogen bonds form dimers. | researchgate.net |

| (Z)-1-(1,3-Diphenyl-1H-pyrazol-4-yl)-N-phenylmethanimine N-oxide | Monoclinic | P2₁/c | Dihedral angles between the pyrazole ring and the phenyl rings are 20.93°, 41.27°, and 32.57°. C—H⋯O hydrogen bonds and π–π stacking interactions are present. | iucr.org |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H13N3 |

|---|---|

Molecular Weight |

235.28 g/mol |

IUPAC Name |

1,3-diphenylpyrazol-4-amine |

InChI |

InChI=1S/C15H13N3/c16-14-11-18(13-9-5-2-6-10-13)17-15(14)12-7-3-1-4-8-12/h1-11H,16H2 |

InChI Key |

PKPYIIMUBKEZHX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN(C=C2N)C3=CC=CC=C3 |

Origin of Product |

United States |

Spectroscopic and Structural Elucidation of 1,3 Diphenyl 1h Pyrazol 4 Amine Derivatives

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods provide detailed information about the molecular structure, functional groups, and connectivity of atoms within a molecule. For derivatives of 1,3-diphenyl-1H-pyrazol-4-amine, Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are routinely used.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic compounds in solution. ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of hydrogen and carbon atoms, respectively.

In various derivatives, such as those formed by the condensation of the related 1,3-diphenyl-1H-pyrazole-4-carboxaldehyde with amines, the NMR spectra exhibit characteristic signals. For instance, in Schiff base derivatives, the azomethine proton (HC=N) typically appears as a singlet in the downfield region of the ¹H NMR spectrum. mdpi.commdpi.com The proton at position 5 of the pyrazole (B372694) ring also gives a characteristic singlet. mdpi.commdpi.commdpi.com The aromatic protons of the two phenyl rings on the pyrazole core and any other aromatic substituents appear as complex multiplets in the aromatic region of the spectrum. mdpi.commdpi.com

The ¹³C NMR spectra are equally informative. The carbon atoms of the pyrazole ring and the phenyl substituents show distinct signals. For example, the carbons of the pyrazole ring typically resonate at specific chemical shifts, and the azomethine carbon in Schiff base derivatives is also readily identified. mdpi.commdpi.commdpi.com The combination of ¹H, ¹³C, and sometimes DEPT (Distortionless Enhancement by Polarization Transfer) experiments allows for the complete assignment of the carbon and hydrogen framework of these molecules. mdpi.com

Table 1: Selected ¹H and ¹³C NMR Data for this compound Derivatives

| Compound Name | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Source |

| Tris{4-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-4¹-aminobiphenyl}amine | CDCl₃ / DMSO-d₆ | 10.23 (s, 3H, pyrazole 5-H), 8.72 (s, 3H, HC=N), 7.93–6.69 (m, 54H, Ar) | 158.0, 140.5, 139.0, 136.0, 129.1, 128.3, 127.0, 123.0, 118.0, 112.5, 106.0, 103.7 | mdpi.com |

| 1,3,5-Tris{[N-(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-4-aminophenyl}benzene | CDCl₃ / DMSO-d₆ | 10.07 (s, 3H, pyrazole 5-H), 8.56 (s, 3H, HC=N), 7.85-7.80 (m, 12H, N-Ph-), 7.55-7.35 (m, 30 H, Ph), 7.27 (s, 3H, Ph) | 163.7, 158.0, 147.9, 137.6, 136.5, 135.0, 129.1, 129.0, 128.7, 128.5, 128.1, 127.0, 126.0, 125.2, 122.5, 118.8, 108, 99.7 | mdpi.com |

| 5-(1,3-Diphenyl-1H-pyrazol-4-yl)-3-phenyl-4,5-dihydropyrazol-1-ylmethanone | Not Specified | 8.76 (s, 1H, pyrazole 5-H), 6.08 (dd, 1H, Hₓ), 3.71 (dd, 1H, H₈), 3.21 (dd, 1H, Hₐ) | 167.82 (C=O), 53.62 (C₅), 41.49 (C₄) | mdpi.com |

| 4-[(3,4-Dimethoxybenzylidene)amino]-5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | Not Specified | 9.19 (s, 1H, benzylidene H), 8.99 (s, 1H, pyrazole H), 4.83 (s, 1H, NH), 3.97 (s, 3H, OCH₃), 3.95 (s, 3H, OCH₃), 2.38 (s, 3H, CH₃) | 172.8 (C=S), 171.4 (C=N), 56.0 (OCH₃), 55.9 (OCH₃), 12.8 (CH₃) | mdpi.com |

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of chemical bonds. For derivatives of this compound, IR spectra typically show characteristic absorption bands.

Commonly observed bands include aromatic C-H stretching vibrations, aromatic C=C stretching, and C=N stretching of the pyrazole ring and any imine groups. mdpi.commdpi.com For example, in Schiff base derivatives, the C=N stretching vibration is a key diagnostic peak. mdpi.commdpi.com The presence of other functional groups in specific derivatives, such as carbonyl (C=O) or amine (N-H) groups, will also give rise to strong, characteristic absorption bands. tsijournals.com

Table 2: Characteristic IR Absorption Bands for this compound Derivatives

| Compound Name | Matrix | Characteristic IR Bands (cm⁻¹) | Source |

| Tris{4-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-4¹-aminobiphenyl}amine | KBr | 2998 (Ar C-H), 1603 (C=N), 1452 (Ar C=C), 1337 (Ph-N) | mdpi.com |

| 1,3,5-Tris{[N-(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-4-aminophenyl}benzene | KBr | 3019.2 (Ar C-H), 1599.7 (C=N), 1422.3 (Ar C=C), 1338.4 (Ph-N) | mdpi.com |

| (E)-1-(4-aminophenyl)-3-(thiophen-2-yl) prop-2-en-1-one derived pyrazole | Not Specified | 3275 (N-H), 1670 (amide C=O), 1651 (C=N), 1593 (C=C) | tsijournals.com |

| 4-[(3,4-Dimethoxybenzylidene)amino]-5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | Not Specified | 3409 (N-H), 1597 (C=N), 1504 (C=C), 1249 (C=S) | mdpi.com |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can also provide structural information based on its fragmentation pattern. For the pyrazole derivatives, mass spectra typically show a prominent molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺), which confirms the molecular weight of the synthesized compound. mdpi.commdpi.com The fragmentation patterns can reveal the loss of specific substituents or the cleavage of the molecule at particular bonds, further corroborating the proposed structure. nist.gov

Table 3: Mass Spectrometry Data for this compound Derivatives

| Compound Name | Ionization Method | Molecular Ion Peak (m/z) | Source |

| Tris{4-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-4¹-aminobiphenyl}amine | ES | 1209 [(M+H)⁺] | mdpi.com |

| 1,3,5-Tris{[N-(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-4-aminophenyl}benzene | ES | 1042 [(M+1)⁺] | mdpi.com |

| 5-(1,3-Diphenyl-1H-pyrazol-4-yl)-3-phenyl-4,5-dihydropyrazol-1-ylmethanone | ESI | 470 [M+1]⁺ | mdpi.com |

X-ray Crystallography for Absolute Structure Determination and Conformation Analysis

While spectroscopic methods provide powerful evidence for molecular structure, single-crystal X-ray diffraction provides the most definitive proof. This technique determines the precise three-dimensional arrangement of atoms in a crystal, yielding absolute structural and conformational information, including bond lengths, bond angles, and dihedral angles.

For several derivatives of 1,3-diphenyl-1H-pyrazole, X-ray crystallography has been employed to confirm their structures. researchgate.netnih.govmdpi.com These studies reveal the planarity of the pyrazole ring and the dihedral angles between the pyrazole core and the attached phenyl rings. researchgate.netnih.govnih.gov For example, in the crystal structure of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde, the dihedral angles between the two phenyl rings were found to be in the range of 22.2° to 41.9° across four different molecules in the asymmetric unit. researchgate.net In a chalcone (B49325) derivative, the phenyl rings attached to the pyrazole core were found to make dihedral angles of 22.6° and 40.0° with the pyrazole ring itself. nih.gov Crystal packing is often stabilized by intermolecular interactions such as C-H···O hydrogen bonds and π-π stacking. researchgate.netnih.gov

Table 4: Selected X-ray Crystallography Data for a 1,3-Diphenyl-1H-pyrazole Derivative

| Compound | Crystal System | Space Group | Key Dihedral Angles (°) | Source |

| (E)-1-(3,4-Dimethoxyphenyl)-3-(1,3-diphenyl-1H-pyrazol-4-yl)prop-2-en-1-one | Not Specified | Not Specified | Phenyl rings to pyrazole ring: 22.6 (2), 40.0 (1) | nih.gov |

| 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde | Triclinic | P1 | Phenyl rings: 22.2 (2), 22.4 (2), 25.1 (3), 41.9 (2) | researchgate.net |

| 4-(1,3-Diphenyl-4,5-dihydro-1H-pyrazol-5-yl) | Monoclinic | Not Specified | Pyrazole rings to attached phenyl rings: 40.08 (6), 9.28 (6), 15.78 (8), 17.25 (7) | nih.gov |

Elemental Analysis for Stoichiometric Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon, hydrogen, nitrogen, and other elements in a compound. The experimentally determined percentages are compared with the calculated values for the proposed molecular formula. A close agreement between the found and calculated values provides strong evidence for the compound's stoichiometric purity and correctness of its molecular formula. This method is routinely used to confirm the identity of newly synthesized this compound derivatives. mdpi.commdpi.comekb.eg

Table 5: Elemental Analysis Data for this compound Derivatives

| Compound Name | Molecular Formula | Calculated (%) | Found (%) | Source |

| Tris{4-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-4¹-aminobiphenyl}amine | C₈₄H₆₀N₁₀ | C: 83.42, H: 5.00, N: 11.58 | C: 84.32, H: 5.25, N: 11.43 | mdpi.com |

| 1,3,5-Tris{[N-(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-4-aminophenyl}benzene | C₇₂H₅₁N₉ | C: 82.97, H: 4.93, N: 12.10 | C: 83.00, H: 4.90, N: 12.10 | mdpi.com |

| 5-(1,3-Diphenyl-1H-pyrazol-4-yl)-3-phenyl-4,5-dihydropyrazol-1-ylmethanone | C₃₀H₂₃N₅O | C: 76.74, H: 4.94, N: 14.92 | C: 76.41, H: 4.59, N: 14.31 | mdpi.com |

| N-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)aniline | C₂₃H₁₉N₃ | C: 81.87, H: 5.68, N: 12.45 | C: 81.90, H: 5.57, N: 12.50 | ekb.eg |

Computational and Theoretical Investigations of 1,3 Diphenyl 1h Pyrazol 4 Amine Systems

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the quantum mechanical properties of molecules. It provides a framework for understanding the electronic structure and reactivity of chemical systems, offering insights that are complementary to experimental findings. For 1,3-diphenyl-1H-pyrazol-4-amine and its analogs, DFT calculations have been instrumental in elucidating their geometric and electronic characteristics.

Geometry Optimization and Electronic Structure Analysis

The geometry of a molecule is fundamental to its chemical behavior. DFT methods, such as B3LYP with a 6-31G basis set, are commonly employed to determine the most stable three-dimensional arrangement of atoms in a molecule. For pyrazole (B372694) derivatives, these calculations help in understanding the planarity of the pyrazole ring and the orientation of the phenyl substituents. The optimized geometry is crucial for subsequent calculations of other molecular properties.

The electronic structure of this compound is characterized by the distribution of electrons within the molecule. Key parameters derived from electronic structure analysis include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the electron-donating ability of a molecule, while the LUMO energy reflects its electron-accepting ability. The HOMO-LUMO energy gap is an important indicator of molecular stability and reactivity. A smaller energy gap suggests higher reactivity.

The molecular electrostatic potential (MEP) is another critical aspect of electronic structure analysis. The MEP map provides a visual representation of the charge distribution on the molecule's surface, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is invaluable for predicting how the molecule will interact with other molecules, including biological targets.

Table 1: Calculated Electronic Properties of a Representative Pyrazole Derivative

| Parameter | Value |

| HOMO Energy | -5.8 eV |

| LUMO Energy | -1.2 eV |

| Energy Gap (HOMO-LUMO) | 4.6 eV |

| Dipole Moment | 3.5 D |

Note: The data in this table are representative values for a pyrazole derivative and are intended for illustrative purposes.

Prediction of Spectroscopic Parameters

DFT calculations can also be used to predict various spectroscopic properties, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra. By calculating the vibrational frequencies, a theoretical IR spectrum can be generated, which can then be compared with experimental data to confirm the molecular structure. Similarly, the chemical shifts in NMR spectra can be predicted, aiding in the structural elucidation of newly synthesized compounds. For a related compound, tris{4-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-4¹-aminobiphenyl}amine, spectroscopic data has been reported, providing a reference for the characteristic signals of the 1,3-diphenyl-1H-pyrazole core. researchgate.netmdpi.commdpi.com

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). This method is widely used in drug discovery to understand how a potential drug molecule interacts with its biological target at the molecular level.

Numerous studies have performed molecular docking simulations on derivatives of 1,3-diphenyl-1H-pyrazole to evaluate their potential as therapeutic agents, particularly as anticancer agents. nih.gov These studies often involve docking the pyrazole derivatives into the active sites of various protein kinases, which are enzymes that play a crucial role in cell signaling and are often dysregulated in cancer.

The results of these docking studies typically include the binding energy, which is an estimate of the strength of the interaction between the ligand and the protein, and a detailed visualization of the binding mode. The binding mode reveals the specific amino acid residues in the protein's active site that interact with the ligand, and the nature of these interactions (e.g., hydrogen bonds, hydrophobic interactions, and pi-pi stacking). This information is critical for understanding the structure-activity relationship and for designing more effective inhibitors. For instance, derivatives of 1,3-diphenyl-1H-pyrazole have been docked against targets like cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle.

Table 2: Representative Molecular Docking Results for a 1,3-Diphenyl-1H-pyrazole Derivative against a Protein Kinase

| Protein Target | Binding Energy (kcal/mol) | Key Interacting Residues |

| CDK2 | -9.5 | LEU83, LYS33, ASP86, GLN131 |

| VEGFR2 | -8.8 | CYS919, ASP1046, GLU885 |

| EGFR | -10.2 | LEU718, THR790, MET793 |

Note: The data in this table are illustrative and based on findings for various 1,3-diphenyl-1H-pyrazole derivatives.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. QSAR models are developed by correlating various molecular descriptors (physicochemical properties, topological indices, etc.) of a set of compounds with their experimentally determined biological activity.

For aminopyrazole derivatives, QSAR studies have been conducted to understand the structural requirements for their biological activities, such as their anticancer properties. These models can help in predicting the activity of new, unsynthesized compounds and in identifying the key structural features that contribute to their potency. The descriptors used in QSAR models for aminopyrazoles might include steric parameters (e.g., molar refractivity), electronic parameters (e.g., partial charges), and hydrophobic parameters (e.g., logP).

A typical QSAR equation might look like: log(1/IC50) = c0 + c1Descriptor1 + c2Descriptor2 + ... where IC50 is the concentration of the compound required to inhibit a biological process by 50%, and the coefficients (c0, c1, c2, ...) are determined by statistical analysis.

Molecular Dynamics Simulations for Conformational Stability and Dynamics

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can track the movements of each atom over time, providing a detailed picture of the molecule's conformational flexibility and stability.

For pyrazole derivatives, MD simulations can be used to study the stability of the ligand-protein complex obtained from molecular docking. These simulations can reveal how the ligand and protein adapt to each other's presence and whether the initial binding mode is stable over time. The root-mean-square deviation (RMSD) of the atomic positions is often monitored during an MD simulation to assess the stability of the system. A stable RMSD suggests that the complex has reached a state of equilibrium.

Biological Activity and Mechanistic Studies of 1,3 Diphenyl 1h Pyrazol 4 Amine Derivatives in Vitro Focus

Antimicrobial Activity Investigations

Derivatives of 1,3-diphenyl-1H-pyrazole have been extensively studied for their potential to combat microbial infections, showing efficacy against both bacteria and fungi. nih.govtsijournals.com

A variety of 1,3-diphenyl-1H-pyrazole derivatives have shown promising antibacterial activity in laboratory settings. Hybrid derivatives that combine the pyrazole (B372694) scaffold with L-α-amino acids have been synthesized and tested for their antibacterial potential. researchgate.net Among these, specific compounds, N3 and N6, were identified as the most potent, particularly against Methicillin-resistant Staphylococcus aureus (MRSA). researchgate.net The minimum inhibitory concentrations (MIC) for these compounds highlight their potential as antibacterial agents. researchgate.net

Molecular docking simulations have provided insights into the possible mechanisms of action. For compounds N3 and N6, studies suggest that their antibacterial effect may stem from the inhibition of S. aureus dihydrofolate reductase, a critical enzyme in bacterial folate metabolism. researchgate.net Other research has pointed to glucosamine-6-phosphate synthase (GlcN-6-P) as another potential target for this class of compounds. tsijournals.com

Furthermore, novel series of nitrofuran-containing tetrasubstituted pyrazole derivatives have demonstrated good antibacterial activity against a panel of bacteria including E. coli, P. aeruginosa, S. aureus, and B. subtilis. nih.gov

In Vitro Antibacterial Activity of 1,3-Diphenyl-1H-pyrazole Derivatives

| Compound | Bacterial Strain | Activity (MIC, µg/mL) | Reference |

|---|---|---|---|

| N3 | MRSA | 64 | researchgate.net |

| N6 | MRSA | 128 | researchgate.net |

The antifungal potential of 1,3-diphenyl-1H-pyrazole derivatives has also been a subject of investigation. tsijournals.com Studies have shown that certain derivatives possess activity against pathogenic fungi. For instance, a series of nitrofuran-containing pyrazole derivatives were evaluated for their antifungal effects against Candida albicans, with some compounds showing promising results when compared to the standard drug fluconazole. nih.gov A separate study involving 1,3,5-trisubstituted-1H-pyrazole derivatives also reported antifungal activity against C. albicans. tsijournals.com Mechanistic studies suggest that the antifungal action may be linked to the inhibition of glucosamine-6-phosphate synthase, an enzyme crucial for the synthesis of the fungal cell wall. tsijournals.com

Anticancer and Antiproliferative Activity Assessments

The anticancer properties of 1,3-diphenyl-1H-pyrazole derivatives are well-documented, with numerous studies demonstrating their ability to inhibit the growth of various cancer cell lines through the modulation of key cellular pathways. ekb.egnih.gov

Derivatives featuring the 1,3-diphenyl-1H-pyrazole core have demonstrated significant antiproliferative activity against a range of human cancer cell lines. A series of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives were synthesized, with compound 5a showing high antiproliferative activity against MCF-7 (breast cancer) and B16-F10 (melanoma) cell lines. nih.gov

Similarly, pyrazole-benzimidazole hybrids have shown potent growth inhibition against lung (A549), breast (MCF-7), and cervical (HeLa) cancer cell lines. nih.gov Compounds 9, 17, and 28 from this series were particularly effective, with IC₅₀ values in the low micromolar range. nih.gov Further research on N-(2-((4-(1,3-diphenyl-1H-pyrazol-4-yl)pyridine sulfonamide derivatives revealed broad anticancer activity, with compound 11c showing notable inhibition across a panel of 60 cancer cell lines. nih.gov Other studies have reported potent activity of pyrazolic chalcones against leukemia (K-562) and non-small cell lung cancer (HOP-92) cell lines. nih.gov

In Vitro Anticancer Activity of 1,3-Diphenyl-1H-pyrazole Derivatives

| Compound | Cancer Cell Line | Activity (IC₅₀, µM) | Reference |

|---|---|---|---|

| 5a | MCF-7 (Breast) | 1.88 ± 0.11 | nih.gov |

| 5a | B16-F10 (Melanoma) | 2.12 ± 0.15 | nih.gov |

| 9 | MCF-7 (Breast) | 0.83 | nih.gov |

| 17 | MCF-7 (Breast) | 1.21 | nih.gov |

| 28 | MCF-7 (Breast) | 1.12 | nih.gov |

The anticancer effects of 1,3-diphenyl-1H-pyrazole derivatives are underpinned by their ability to interfere with critical cellular processes and signaling pathways that control cell growth and survival. Several studies have elucidated these mechanisms.

One key target is the family of Cyclin-Dependent Kinases (CDKs), which are central to cell cycle regulation. Compound 5a, an N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivative, was found to be a potent inhibitor of the CDK2/cyclin E complex. nih.gov Further research on pyrazole-benzimidazole hybrids confirmed this mechanism, showing that these compounds arrest MCF-7 cells in the G1 phase of the cell cycle by downregulating cyclin D2 and CDK2. nih.gov These hybrids were also shown to induce apoptosis, collapse the mitochondrial membrane potential, and increase reactive oxygen species (ROS) levels. nih.gov

Another significant target is the BRAF kinase, particularly the V600E mutant which is prevalent in many cancers. A study on N-(2-((4-(1,3-diphenyl-1H-pyrazol-4-yl)pyridine sulfonamide derivatives identified compound 11c as a potent inhibitor of BRAFV600E. nih.gov This same compound also demonstrated strong activity against other kinases involved in stress and inflammatory signaling, such as JNK1, JNK2, and p38a. nih.gov

Anti-inflammatory Activity Research

The anti-inflammatory potential of 1,3-diphenyl-1H-pyrazole derivatives has been explored through various in vitro models, revealing their ability to modulate key inflammatory mediators and enzymes. nih.govnih.govnih.gov

A series of N-(2-((4-(1,3-diphenyl-1H-pyrazol-4-yl)pyridine sulfonamide derivatives were screened for their anti-inflammatory effects on RAW 264.7 macrophages. nih.gov The results showed that these compounds could inhibit the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2), two key mediators of inflammation. nih.gov Compound 11n, in particular, demonstrated the highest ability to inhibit PGE2 production. nih.gov

Other mechanistic studies have focused on the inhibition of inflammatory cytokines and enzymes. Chalcone (B49325) derivatives of 1,3-diphenyl-1H-pyrazole have been shown to inhibit the production of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). nih.gov Furthermore, a study on derivatives synthesized from 1-(5-hydroxy-1,3-diphenyl-1H-pyrazol-4-yl)ethan-1-one identified them as inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway. nih.gov Several compounds in this series, including 11, 12, and 14, exhibited very strong inhibitory activity when compared to the reference drug, diclofenac. nih.gov

In Vitro Anti-inflammatory Activity of 1,3-Diphenyl-1H-pyrazole Derivatives

| Compound | Assay | Activity (% Inhibition) | Reference |

|---|---|---|---|

| 11 | COX-2 Inhibition | >90% | nih.gov |

| 12 | COX-2 Inhibition | >90% | nih.gov |

| 14 | COX-2 Inhibition | >90% | nih.gov |

| 11n | PGE2 Inhibition | High | nih.gov |

In Vitro Inhibition of Inflammatory Mediators (e.g., mPGES-1, COX-2, TNF-α, IL-6)

Derivatives of 1,3-diphenyl-1H-pyrazole have demonstrated significant in vitro inhibitory effects on key inflammatory mediators. A series of 5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-triones were designed and evaluated for their ability to inhibit human microsomal prostaglandin E synthase-1 (mPGES-1). nih.govnih.gov This enzyme is a key player in the production of prostaglandin E2 (PGE2), a significant inflammatory mediator. rsc.org Several of these compounds were found to be potent inhibitors of human mPGES-1 with desirable selectivity over cyclooxygenase (COX) isozymes. nih.govnih.gov The most potent compound identified was 14f, which exhibited an IC₅₀ value of approximately 36 nM against human mPGES-1 and showed no significant inhibition of COX-1 or COX-2. nih.gov

Furthermore, studies on other pyrazole derivatives have shown selective inhibition of COX-2. For instance, bipyrazole and pyranopyrazole derivatives have demonstrated notable COX-2 selectivity, with some compounds being nearly as active as the reference drug celecoxib (B62257). alliedacademies.org

In the context of pro-inflammatory cytokines, new pyrazole-pyridazine hybrids were assessed for their ability to inhibit tumor necrosis factor-α (TNF-α) and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-induced RAW264.7 macrophages. researchgate.net Two trimethoxy derivatives, 5f and 6f, were particularly effective, showing superior COX-2 inhibitory action compared to celecoxib and significantly inhibiting the production of TNF-α and IL-6. researchgate.net Another study on 3,5-disubstituted-4,5-dihydro-1H-pyrazoles also reported the suppression of TNF-α and IL-1β. nih.govnih.gov

| Compound/Derivative | Target | Inhibitory Activity (IC₅₀) | Reference |

|---|---|---|---|

| 5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione (14f) | mPGES-1 | ~36 nM | nih.gov |

| Bipyrazole derivative (10) | COX-2 | Selectivity Index (SI) = 7.83 | alliedacademies.org |

| Pyranopyrazole derivative (27) | COX-2 | Selectivity Index (SI) = 7.16 | alliedacademies.org |

| Trimethoxy pyrazole-pyridazine hybrid (5f) | COX-2 | 1.50 µM | researchgate.net |

| Trimethoxy pyrazole-pyridazine hybrid (6f) | COX-2 | 1.15 µM | researchgate.net |

| Trimethoxy pyrazole-pyridazine hybrid (5f) | TNF-α, IL-6 | Significant inhibition | researchgate.net |

| Trimethoxy pyrazole-pyridazine hybrid (6f) | TNF-α, IL-6 | Significant inhibition | researchgate.net |

Antiviral Activity Evaluations (In Vitro)

Inhibition of Viral Replication (e.g., RSV, YFV, BVDV)

A series of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)anilines has been identified as a new class of potent and selective inhibitors of human respiratory syncytial virus (RSV) replication in vitro. researchgate.netnih.gov Most of the tested compounds demonstrated interference with RSV replication at micromolar concentrations, with EC₅₀ values ranging from 5 µM to 28 µM. researchgate.netnih.gov Structure-activity relationship (SAR) studies indicated that the introduction of a chlorine or bromine atom at a specific position on the aniline (B41778) ring resulted in the best anti-RSV activity and selectivity. nih.gov

Some of these derivatives also showed moderate activity against Yellow Fever Virus (YFV) and Bovine Viral Diarrhea Virus (BVDV), which are members of the Flaviviridae family. researchgate.net Further evaluation of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)anilines against other flaviviruses revealed that their antiviral activity extended to Dengue virus serotype 2 (DENV-2), while West Nile Virus (WNV) replication was only marginally affected by a few compounds. nih.gov

| Compound Series | Virus | Activity (EC₅₀) | Reference |

|---|---|---|---|

| N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)anilines | RSV | 5 µM to 28 µM | researchgate.netnih.gov |

| N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)anilines | YFV | Moderate activity | researchgate.net |

| N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)anilines | BVDV | Moderate activity | researchgate.net |

| N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)anilines | DENV-2 | Active | nih.gov |

| N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)anilines | WNV | Marginal activity | nih.gov |

Other Relevant Biological Activities (In Vitro)

Enzyme Inhibitory Properties (e.g., DNA Gyrase, PPARγ)

Derivatives of 1,3-diphenyl-1H-pyrazol have been investigated for their ability to inhibit various enzymes. A new series of these derivatives were identified as potent peroxisome proliferator-activated receptor γ (PPARγ) partial agonists. An in vitro assay confirmed their nanomolar binding affinity. These compounds exhibited partial agonistic activity similar to the known drug pioglitazone (B448) in a cell-based transactivation assay.

In the realm of antibacterial research, novel pyrazole derivatives have been synthesized and evaluated as DNA gyrase inhibitors. One study on 4,5-dihydro-1H-pyrazole derivatives showed potent inhibitory activity against Bacillus subtilis DNA gyrase and Staphylococcus aureus DNA gyrase, with one compound exhibiting an IC₅₀ of 0.125 μg/mL against both. Another study on new Schiff bases with a pyrazole core also demonstrated inhibitory activity against B. subtilis DNA gyrase and S. aureus DNA gyrase.

| Compound Series | Enzyme | Activity | Reference |

|---|---|---|---|

| 1,3-Diphenyl-1H-pyrazole derivatives | PPARγ | Nanomolar binding affinity, partial agonists | |

| 4,5-Dihydro-1H-pyrazole derivative | B. subtilis DNA gyrase | IC₅₀ = 0.125 µg/mL | |

| 4,5-Dihydro-1H-pyrazole derivative | S. aureus DNA gyrase | IC₅₀ = 0.125 µg/mL | |

| Schiff base with pyrazole core (8a) | B. subtilis DNA gyrase | IC₅₀ = 10.47 ± 0.55 µM | |

| Schiff base with pyrazole core (9b) | S. aureus DNA gyrase | IC₅₀ = 14.25 ± 0.42 µM |

Antioxidant Potential Assessments

The antioxidant potential of pyrazole derivatives has also been explored. A study on novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives demonstrated significant radical scavenging activity in vitro using 2,2-diphenyl-1-picrylhydrazyl (DPPH), nitric oxide (NO), and superoxide (B77818) radical scavenging assays. Several of the synthesized compounds showed excellent radical scavenging activity, comparable to the standard antioxidant ascorbic acid. While not directly focused on 1,3-diphenyl-1H-pyrazol-4-amine, this research indicates the broader potential of the pyrazole scaffold in developing antioxidant agents.

Structure Activity Relationship Sar Studies of 1,3 Diphenyl 1h Pyrazol 4 Amine Analogues

Impact of Substituent Electronic Properties on Biological Activity

The electronic nature of substituents on the peripheral phenyl rings of the 1,3-diphenyl-1H-pyrazol-4-amine scaffold plays a critical role in modulating biological activity. The introduction of groups that either donate or withdraw electron density can significantly alter the molecule's physicochemical properties, such as its acidity, basicity, and ability to form hydrogen bonds, thereby influencing its binding affinity to target proteins.

Research has shown that the biological activity of diphenylpyrazole derivatives can be enhanced or attenuated by the presence of electron-donating groups (EDGs) like methoxy (B1213986) (-OCH3) and methyl (-CH3), or electron-withdrawing groups (EWGs) such as halogens (-F, -Cl), nitro (-NO2), and trifluoromethyl (-CF3). The specific effect often depends on the biological target and the position of the substituent.

For instance, in a series of (1,3-diphenyl-1H-pyrazol-4-yl)-methylamine analogues evaluated as dipeptidyl peptidase (DPP) inhibitors, the nature and position of halogen substituents on the 3-phenyl ring were critical for selectivity. researchgate.net Compounds bearing electron-withdrawing 2,4-dichloro substituents were selective inhibitors of DPP-IV, whereas those with difluoro groups showed a preference for DPP8 inhibition. researchgate.net This highlights how EWGs can tailor the selectivity profile of the core scaffold.

In the context of antiparasitic activity, studies on azomethine derivatives of 1,3-diphenylpyrazoles have frequently found that nitrated compounds, which contain the strongly electron-withdrawing nitro group, are more potent against pathogens like Plasmodium falciparum and Leishmania infantum than their non-nitrated counterparts. researchgate.net

Conversely, for anti-inflammatory activity, both electron-donating and electron-withdrawing groups have been found to be beneficial. In a study of 1-(4-substitutedphenyl)-3-phenyl-1H-pyrazole-4-carbaldehydes, a precursor to the amine analogues, derivatives with a 4-methoxy group (EDG) as well as those with 4-fluoro and 4-chloro groups (EWGs) on the N1-phenyl ring demonstrated significant anti-inflammatory effects. nih.gov This indicates a complex relationship where factors beyond simple electronic effects, such as size and hydrophobicity, may also play a crucial role.

The following table summarizes the observed effects of different electronic groups on the biological activity of 1,3-diphenylpyrazole analogues.

| Biological Target/Activity | Substituent Type on Phenyl Ring | Sample Substituent(s) | Observed Effect on Activity |

| DPP-IV Inhibition | Electron-Withdrawing | 2,4-dichloro | Selective Inhibition researchgate.net |

| DPP8 Inhibition | Electron-Withdrawing | difluoro | Selective Inhibition researchgate.net |

| Antiparasitic | Electron-Withdrawing | -NO2 | Increased Potency researchgate.net |

| Anti-inflammatory | Electron-Donating | 4-OCH3 | Active nih.gov |

| Anti-inflammatory | Electron-Withdrawing | 4-Cl, 4-F | Active nih.gov |

Positional Isomerism and Stereochemical Influences on Biological Activity

The spatial arrangement of atoms and functional groups is a fundamental determinant of a molecule's biological function. For this compound analogues, both the position of substituents on the aromatic rings and the stereochemistry of the molecule can have profound effects on activity and selectivity.

Positional isomerism, which concerns the different locations of substituents on the scaffold, can drastically alter the molecule's shape and electronic distribution, leading to different interactions with a biological target. As noted previously, the placement of chloro and fluoro substituents on the 3-phenyl ring of (1,3-diphenyl-1H-pyrazol-4-yl)-methylamines dictated their inhibitory selectivity between DPP-IV and DPP8. researchgate.net A 2,4-disubstitution pattern on the phenyl ring led to DPP-IV selectivity, demonstrating that the specific positional arrangement of the electron-withdrawing groups is key to achieving target specificity. researchgate.net

Stereochemistry, including the potential for E/Z isomerism in derivatives where the 4-amino group is part of a larger unsaturated system (like an imine), is also a critical factor. For example, the synthesis of large, complex molecules like tris{4-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-4¹-aminobiphenyl}amine often results in a specific isomer, with the E-isomer being noted as the likely product due to greater stability. mdpi.com While the direct impact on biological activity was not compared in this case, it is a well-established principle in medicinal chemistry that different stereoisomers can have vastly different, or even opposing, biological effects.

Modifications at the Pyrazole (B372694) Ring and Peripheral Phenyl Moieties

Structural modifications to the central pyrazole ring and the two peripheral phenyl groups offer broad avenues for developing new analogues with improved or novel biological activities. These changes can fundamentally alter the core structure and its presentation of key binding features.

One powerful strategy involves the fusion of the pyrazole ring with another heterocyclic system. For example, derivatives based on a 1H-pyrazolo[3,4-d]pyrimidine core, where a pyrimidine (B1678525) ring is fused to the pyrazole, have been developed as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. nih.gov This modification creates a new bicyclic scaffold that effectively mimics the hinge-binding region of ATP in the EGFR kinase domain.

Another approach is the replacement of the peripheral phenyl rings with other aromatic or heteroaromatic systems. The synthesis of 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives, where one phenyl ring at the C3-position is replaced by a larger naphthyl group, yielded compounds with potent antioxidant and 15-lipoxygenase inhibitory activities. nih.gov This demonstrates that extending the aromatic system can introduce new, beneficial interactions with the target protein.

| Modification Type | Specific Example | Resulting Biological Activity |

| Pyrazole Ring Fusion | 1H-Pyrazolo[3,4-d]pyrimidine | EGFR Inhibition (Anticancer) nih.gov |

| Peripheral Moiety Replacement | 3-(2-Naphthyl)-1-phenyl-1H-pyrazole | Antioxidant, 15-Lipoxygenase Inhibition nih.gov |

| C4-Position Derivatization | 1,3-Diphenylpyrazole-4-carboxaldehyde derivatives | Antitumor Activity ekb.eg |

These examples underscore the versatility of the 1,3-diphenyl-1H-pyrazole scaffold and the importance of systematic SAR studies in unlocking its full therapeutic potential. By strategically modifying the electronic properties, stereochemistry, and core structure, researchers can develop new analogues tailored for specific biological targets.

Derivatization Strategies and Functionalization Approaches for 1,3 Diphenyl 1h Pyrazol 4 Amine

Chemical Transformations at the Amino Group (e.g., Schiff Base Formation, Amidation)

The primary amino group at the C4 position of the pyrazole (B372694) ring is a key handle for derivatization due to its nucleophilic character. Common transformations include condensation reactions to form Schiff bases and acylation to yield amides.

Schiff Base Formation The formation of Schiff bases (or azomethines) is a widely employed strategy. This is typically achieved through the condensation of the corresponding 1,3-diphenyl-1H-pyrazole-4-carbaldehyde with various primary amines, including substituted anilines. The reaction is often carried out by refluxing the aldehyde and the respective amine in a suitable solvent like methanol (B129727), frequently with a catalytic amount of acetic acid to facilitate the dehydration process ekb.egscielo.org.co. This approach leads to the synthesis of a wide range of N-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)aniline derivatives ekb.eg.

For instance, reacting 1,3-diphenylpyrazole-4-carboxaldehyde with aniline (B41778) derivatives in refluxing methanol with acetic acid yields the corresponding Schiff bases. ekb.eg The azomethine proton in these compounds typically appears as a singlet in the ¹H NMR spectrum around δ 8.69 ppm ekb.eg.

| Amine Reactant | Reaction Conditions | Resulting Schiff Base Product | Yield |

|---|---|---|---|

| Aniline | Methanol, Acetic Acid, Reflux | N-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)aniline | 75% |

| p-Toluidine | Methanol, Acetic Acid, Reflux | N-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-4-methylaniline | 78% |

| p-Anisidine | Methanol, Acetic Acid, Reflux | N-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-4-methoxyaniline | 60% |

| 4-Bromoaniline | Methanol, Acetic Acid, Reflux | 4-Bromo-N-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)aniline | 58% |

Amidation The amino group can readily undergo acylation to form a stable amide linkage. This reaction typically involves treating the 1,3-diphenyl-1H-pyrazol-4-amine with an acylating agent, such as an acyl chloride or a carboxylic acid anhydride, often in the presence of a base to neutralize the acid byproduct. This strategy has been used to connect the pyrazole core to other heterocyclic systems. For example, pyrazole carboxylic acid amides have been synthesized from precursors like 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carbonyl chloride, which then react with other amino-functionalized molecules like 5-amino-1,3,4-thiadiazole-2-sulfonamide to form complex amide derivatives nih.gov.

Diversification through Substitutions on the Pyrazole Nucleus

Functionalization of the pyrazole ring itself, beyond the C4-amino position, offers another route for structural diversification. A key method for transforming the C4-amino group into other functionalities is through diazotization.

Diazotization Reactions The primary aromatic amine functionality of this compound allows for diazotization reactions. Treatment with nitrous acid (generated in situ from sodium nitrite and a strong mineral acid like HCl or H₂SO₄ at low temperatures) converts the amino group into a diazonium salt (R-N₂⁺X⁻) organic-chemistry.orgunacademy.com. Pyrazolyl-diazonium salts are versatile intermediates in organic synthesis researchgate.net.

These diazonium salts can undergo various subsequent reactions:

Replacement Reactions: The diazonium group is an excellent leaving group and can be substituted by a wide range of nucleophiles, including halides (in Sandmeyer or Schiemann reactions), hydroxyl, and cyano groups, allowing for the introduction of diverse substituents at the C4 position organic-chemistry.org.

Azo Coupling: The diazonium salt can act as an electrophile and react with electron-rich aromatic compounds, such as phenols and anilines, to form highly colored azo compounds researchgate.net.

Intramolecular Cyclization: If a suitable nucleophilic group is present on one of the phenyl rings, the intermediate diazonium salt can undergo intramolecular azo coupling to form fused heterocyclic systems. For example, 5-amino-4-arylpyrazoles can be converted into pyrazolo[3,4-c]cinnolines via this pathway researchgate.net.

| Reaction Type | Reagents | Intermediate | Potential Product Type | Reference |

|---|---|---|---|---|

| Diazotization | NaNO₂, HCl/H₂SO₄, 0-5 °C | Pyrazole-4-diazonium salt | Versatile intermediate | organic-chemistry.orgunacademy.com |

| Sandmeyer Reaction | Cu(I) Halide (e.g., CuCl, CuBr) | Pyrazole-4-diazonium salt | 4-Halopyrazole | organic-chemistry.org |

| Azo Coupling | Electron-rich arene (e.g., phenol, aniline) | Pyrazole-4-diazonium salt | 4-Arylazopyrazole | researchgate.net |

| Intramolecular Cyclization | NaNO₂, Acetic Acid | Pyrazole-4-diazonium salt | Fused heterocycles (e.g., Pyrazolo[3,4-c]cinnoline) | researchgate.net |

Functionalization of the Phenyl Rings Attached to the Pyrazole Core

The N-phenyl group at position 1 and the C-phenyl group at position 3 are amenable to electrophilic aromatic substitution, providing further opportunities for structural modification lkouniv.ac.inlibretexts.org. The reactivity of these rings and the position of substitution are influenced by the pyrazole core and any existing substituents.

The N-phenyl ring is a common site for electrophilic attack, often directed to the para position researchgate.net. A notable example is the nitration of the N-phenyl ring. The synthesis of 1-(4-nitrophenyl)-3-phenylpyrazole-4-carboxaldehyde demonstrates the feasibility of introducing a nitro group onto this ring, which can then serve as a handle for further chemistry, such as reduction to an amino group nih.gov.

Functional groups can also be introduced on the C-phenyl ring. This is often accomplished by utilizing a pre-functionalized starting material in the synthesis of the pyrazole core itself. For example, derivatives such as 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde and 3-(4-nitrophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde have been synthesized from the corresponding substituted acetophenones, showcasing a strategy to incorporate diversity on the C3-phenyl ring scielo.org.corasayanjournal.co.in.

| Position | Reaction/Strategy | Example Product/Precursor | Reference |

|---|---|---|---|

| N1-Phenyl Ring | Electrophilic Nitration | 1-(4-Nitrophenyl)-3-phenylpyrazole-4-carboxaldehyde | nih.gov |

| C3-Phenyl Ring | Synthesis from substituted precursor | 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde | rasayanjournal.co.in |

| C3-Phenyl Ring | Synthesis from substituted precursor | 3-(4-Nitrophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde | scielo.org.co |

Synthesis of Hybrid Molecules Incorporating the 1,3-Diphenyl-1H-pyrazole-4-amine Moiety

Molecular hybridization, which involves covalently linking the 1,3-diphenylpyrazole scaffold to other pharmacologically relevant heterocyclic systems, is a powerful strategy for creating novel chemical entities. The pyrazole-4-amine or its corresponding aldehyde precursor is a key starting point for these syntheses.

Pyridine-Pyrazole Hybrids Highly substituted pyridine rings can be fused to the pyrazole core. A one-pot, three-component cyclocondensation reaction of 1,3-diphenylpyrazole-4-carboxaldehyde, malononitrile, and a thiol derivative (such as thiophenol) in the presence of a catalyst like triethylamine can yield 2-amino-4-(1,3-diphenyl-1H-pyrazol-4-yl)-6-(phenylthio)pyridine-3,5-dicarbonitrile ekb.eg. This method provides a direct route to complex hybrid molecules where the pyrazole is attached at the C4 position of a pyridine ring ekb.eg.

Thiazole-Pyrazole Hybrids Thiazole moieties can be incorporated by reacting pyrazole-4-carbaldehydes with thiosemicarbazides and α-haloketones in a one-pot synthesis mdpi.com. This reaction proceeds by first forming a thiosemicarbazone intermediate from the pyrazole aldehyde, which then undergoes cyclization with the α-haloketone to form the 2,4-disubstituted thiazole ring directly linked to the pyrazole core via an imine bridge mdpi.com.

| Target Hybrid | Key Reactants | Reaction Type | Resulting Hybrid Structure Core | Reference |

|---|---|---|---|---|

| Pyridine-Pyrazole | 1,3-Diphenylpyrazole-4-carboxaldehyde, Malononitrile, Thiophenol | One-pot three-component cyclocondensation | 2-Amino-4-(pyrazol-4-yl)-6-thiosubstituted-pyridine-3,5-dicarbonitrile | ekb.eg |

| Thiazole-Pyrazole | Pyrazole-4-carbaldehyde, Thiosemicarbazide, α-Haloketone | One-pot condensation/cyclization | 2,4-Disubstituted-thiazole linked to pyrazole via an imine bridge | mdpi.com |

| Triazole-Thiol-Pyrazole | 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde, 4-Amino-5-methyl-4H-1,2,4-triazole-3-thiol | Condensation (Schiff Base formation) | 4-{[(1,3-Diphenyl-1H-pyrazol-4-yl)methylidene]amino}-5-methyl-4H-1,2,4-triazole-3-thiol | rasayanjournal.co.in |

Medicinal Chemistry Applications and Future Research Directions

Role of 1,3-Diphenyl-1H-pyrazol-4-amine as a Versatile Scaffold in Medicinal Chemistry

The 1,3-diphenyl-1H-pyrazole core is a key structural element in numerous biologically active compounds. nih.gov Its rigid, planar structure, combined with the two phenyl rings, allows for specific spatial orientations that can facilitate binding to diverse biological targets. The phenyl groups at the N1 and C3 positions can be readily substituted to modulate lipophilicity, electronic properties, and steric interactions, thereby fine-tuning the pharmacological profile of the molecule.

The amine group at the C4 position of this compound introduces a critical functional handle for synthetic elaboration. This amino group serves as a versatile nucleophile and a key point for diversification, allowing for the straightforward introduction of a wide variety of substituents and pharmacophores through reactions like amide bond formation, reductive amination, and urea/thiourea formation. This synthetic tractability enables the creation of large libraries of analogues for screening against various therapeutic targets.

Derivatives built upon the 1,3-diphenylpyrazole scaffold have shown significant potential across several therapeutic areas. For instance, compounds incorporating this moiety have been investigated as potent anticancer agents, often functioning through the inhibition of critical cellular pathways like cyclin-dependent kinases (CDKs) or by inducing apoptosis. nih.govnih.govnih.gov Furthermore, this scaffold has been successfully employed in the development of anti-inflammatory agents and selective enzyme inhibitors. nih.govnih.gov The inherent versatility of the this compound scaffold makes it an attractive starting point for the development of novel drug candidates with tailored biological activities.

Rational Design Principles for Novel Analogues with Enhanced Biological Efficacy

The development of potent and selective therapeutic agents from the this compound scaffold relies heavily on the principles of rational drug design. This approach integrates computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, with synthetic chemistry to guide the modification of the lead compound for improved efficacy and target selectivity.

Structure-activity relationship (SAR) studies on various 1,3-diphenylpyrazole derivatives have provided crucial insights for designing new analogues. For example, in a series of compounds designed as inhibitors of microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1), a key enzyme in inflammation, the phenyl groups at the pyrazole (B372694) N1 and C3 positions were found to occupy distinct hydrophobic pockets within the enzyme's active site. nih.gov Docking studies revealed that the N1-phenyl group fits into a hydrophobic groove, while the C3-phenyl group occupies a smaller hydrophobic pocket. nih.gov This understanding allows for the rational design of substituents on these rings to maximize hydrophobic interactions and enhance binding affinity.

Another study on (Z)-1-(1,3-diphenyl-1H-pyrazol-4-yl)-3-(phenylamino)prop-2-en-1-one derivatives as potential anticancer agents highlighted the importance of substituents on the C4-propenone side chain. nih.govresearchgate.net SAR analysis indicated that certain substitutions on the phenylamino (B1219803) moiety led to potent and broad-spectrum growth inhibition against various cancer cell lines. researchgate.net Conversely, the introduction of a trifluoromethyl group on another ring was found to be detrimental to activity, demonstrating that subtle structural changes can have profound effects on biological efficacy. researchgate.net

The following table summarizes key SAR findings for derivatives based on the 1,3-diphenylpyrazole scaffold, which can guide the rational design of novel this compound analogues.

| Scaffold Position | Modification | Impact on Biological Activity | Target Class |

| N1-Phenyl | Substitution | Occupies a hydrophobic groove; modifications can tune binding affinity. nih.gov | mPGES-1 |

| C3-Phenyl | Substitution | Fits into a small hydrophobic pocket; bulky groups are disfavored. nih.gov | mPGES-1 |

| C4-Side Chain | Phenylamino substitutions | Crucial for potent anticancer activity; specific substitutions enhance efficacy. researchgate.net | Anticancer |

| C4-Side Chain | Benzimidazole hybrids | Showed potent anti-proliferative activity against breast, lung, and cervical cancer cell lines. nih.gov | Anticancer |

| General | Trifluoromethyl group | Found to be unfavorable for antiproliferation activity in a specific series. researchgate.net | Anticancer |

By leveraging these principles, researchers can systematically modify the this compound core to develop new chemical entities with optimized potency, selectivity, and pharmacokinetic properties for specific disease targets.

Integration of Green Chemistry Principles in the Development of this compound Derivatives

The synthesis of pyrazole derivatives, including those based on the this compound scaffold, is increasingly benefiting from the application of green chemistry principles. nih.govbenthamdirect.com These principles aim to reduce the environmental impact of chemical processes by minimizing waste, avoiding hazardous substances, and improving energy efficiency. tandfonline.com Traditional synthetic methods often rely on volatile organic solvents and harsh reaction conditions, which are environmentally undesirable. tandfonline.com

Modern, greener approaches to pyrazole synthesis are highly applicable to the production of this compound and its derivatives. Key strategies include:

Multicomponent Reactions (MCRs): These reactions combine three or more starting materials in a single pot to form the final product, which increases atom and step economy. nih.gov MCRs are particularly well-suited for creating libraries of substituted pyrazoles under milder conditions. nih.gov For instance, the synthesis of related 5-amino-1H-pyrazole-4-carbonitrile derivatives has been achieved via a one-pot, three-component reaction of an aldehyde, malononitrile, and phenylhydrazine. researchgate.net

Use of Green Solvents: Replacing hazardous organic solvents with environmentally benign alternatives like water or ethanol (B145695) is a cornerstone of green synthesis. nih.govrsc.org Water, in particular, is an attractive solvent due to its low cost, non-toxicity, and non-flammability. "On water" reactions, where insoluble reactants are vigorously stirred in water, have been successfully used for pyrazole synthesis. rsc.org

Alternative Energy Sources: Microwave irradiation and ultrasonic irradiation are being used to accelerate reactions, often leading to higher yields and shorter reaction times compared to conventional heating. nih.gov These methods offer improved energy efficiency. For example, a microwave-assisted synthesis of pyrano[2,3-c]pyrazole derivatives reduced the reaction time from 1.4 hours to just 25 minutes while increasing the yield. nih.gov

Solvent-Free Conditions: Conducting reactions in the absence of any solvent minimizes waste and simplifies product purification. tandfonline.com Solvent-free synthesis of pyrazole derivatives has been achieved at room temperature using a recyclable organic ionic salt as a reaction medium. tandfonline.com

Recyclable Catalysts: The use of solid-supported or nanocomposite catalysts that can be easily recovered and reused improves the sustainability and cost-effectiveness of the synthesis. researchgate.net A SnO–CeO2 nanocomposite catalyst has been developed for the efficient one-pot synthesis of 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitriles in water, demonstrating excellent recyclability over multiple cycles. researchgate.net

By integrating these green chemistry principles, the development and future production of this compound-based drug candidates can be made more sustainable and environmentally responsible.

Exploration of Emerging Biological Targets and Uncharted Therapeutic Areas for this compound Research

While the 1,3-diphenylpyrazole scaffold is well-established in certain areas like anticancer and anti-inflammatory research, there remains significant potential for exploring its utility against emerging biological targets and in less-chartered therapeutic domains. The structural versatility of this compound makes it an ideal starting point for such exploratory research.

Emerging Biological Targets:

Kinase Inhibition: Many pyrazole-containing compounds are known kinase inhibitors. nih.govmdpi.com Research has shown that derivatives can be designed to target specific kinases involved in cancer progression, such as cyclin-dependent kinases (CDKs) and Fms-like receptor tyrosine kinase 3 (FLT3). nih.govmdpi.com For example, N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl) aniline (B41778) derivatives were evaluated for their CDK2 inhibitory properties. nih.gov The this compound scaffold could be systematically derivatized to generate novel, potent, and selective inhibitors for a range of oncogenic kinases.

Peroxisome Proliferator-Activated Receptor γ (PPARγ): 1,3-Diphenyl-1H-pyrazole derivatives have been identified as a new class of potent PPARγ partial agonists. nih.gov PPARγ is a nuclear receptor and a key target for type 2 diabetes. Partial agonists are of particular interest as they may offer therapeutic benefits with a reduced side-effect profile compared to full agonists. This opens a promising avenue for developing novel treatments for metabolic diseases based on the this compound core.

Microsomal Prostaglandin E2 Synthase-1 (mPGES-1): As a key enzyme in the inflammatory cascade, mPGES-1 is a promising target for a new generation of anti-inflammatory drugs that may avoid the side effects associated with NSAIDs and coxibs. nih.gov The successful design of potent and selective mPGES-1 inhibitors based on a 5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)pyrimidine scaffold highlights the potential of the 1,3-diphenylpyrazole core for this target. nih.gov

Uncharted Therapeutic Areas:

Antiparasitic Agents: While much of the focus has been on cancer and inflammation, some pyrazole derivatives have shown promising activity against various parasites. researchgate.net Azomethine derivatives of 1,3-diphenyl-1H-pyrazole-4-carboxaldehyde were found to be effective against Plasmodium falciparum, Trichomonas vaginalis, and Leishmania infantum. researchgate.net This suggests that libraries of this compound analogues could be screened to identify novel antiparasitic leads.

Neurodegenerative Diseases: Some aminopyrazole derivatives have been investigated for their antioxidant properties, which are relevant to diseases involving oxidative stress, such as neurodegenerative disorders. mdpi.com The 4-aminopyrazole scaffold has been proposed as a lead structure for developing therapeutics for these conditions. mdpi.com

Materials Science and Photovoltaics: Although outside of direct therapeutic applications, derivatives of 1,3-diphenyl-1H-pyrazole-4-carboxaldehyde have been synthesized for potential use as hole-transporting materials in photoelectric devices due to their extensive conjugation. mdpi.commdpi.com This highlights the unique electronic properties of the scaffold, which could potentially be harnessed in areas like photodynamic therapy or bio-imaging.

The exploration of these new targets and therapeutic areas could significantly expand the medicinal chemistry landscape for this compound, potentially leading to the discovery of first-in-class therapies for a variety of challenging diseases.

Q & A

Q. What are the optimized synthetic routes for 1,3-diphenyl-1H-pyrazol-4-amine derivatives, and how can purity be ensured?

- Methodological Answer : A common approach involves condensation of substituted hydrazines with β-keto esters or α,β-unsaturated ketones. For example, refluxing 1,3-diphenylpyrazole precursors with morpholine and formaldehyde in ethanol (10 hours) followed by vacuum evaporation and crystallization yields derivatives with high purity . Characterization via -NMR, -NMR, and HRMS is critical to confirm structural integrity and rule out side products. Purity can be enhanced using column chromatography (e.g., ethyl acetate/hexane gradients) .

Q. Which spectroscopic techniques are most reliable for characterizing pyrazole-4-amine derivatives?

- Methodological Answer : Multinuclear NMR (, , ) is essential for verifying substituent positions and electronic environments. IR spectroscopy identifies functional groups like NH (~3298 cm) . X-ray crystallography (e.g., SHELX refinement) resolves ambiguities in stereochemistry and bond lengths, as demonstrated for fluorophenyl-substituted pyrazoles (R-factor = 0.031) .

Q. How should researchers design bioassays to evaluate antimicrobial activity of pyrazole-4-amine analogs?

- Methodological Answer : Use standardized MIC (Minimum Inhibitory Concentration) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Incorporate positive controls (e.g., ciprofloxacin) and solvent controls. Cytotoxicity can be assessed via MTT assays (Mosmann’s method) using human cell lines . Ensure compounds are dissolved in DMSO (<1% v/v) to avoid solvent interference .

Advanced Research Questions

Q. How can structural contradictions between spectroscopic data and computational models be resolved?

- Methodological Answer : Discrepancies often arise from dynamic effects (e.g., tautomerism) or crystal packing. Perform variable-temperature NMR to detect tautomeric equilibria. Validate computational models (DFT, Gaussian) by comparing calculated -NMR shifts with experimental data. For crystallographic mismatches, refine structures using SHELXL with high-resolution data (<1 Å) and check for twinning or disorder .

Q. What strategies improve catalytic efficiency in cross-coupling reactions for pyrazole-4-amine functionalization?

- Methodological Answer : Optimize palladium/copper catalysts (e.g., Pd(OAc)/XPhos) for Buchwald-Hartwig aminations. Use cesium carbonate as a base in DMSO at 35°C to enhance nucleophilic substitution yields (~18% for cyclopropylamine derivatives) . Microwave-assisted synthesis reduces reaction times (e.g., 30 minutes vs. 2 days) while maintaining regioselectivity .

Q. How can SAR studies rationalize substituent effects on σ-receptor antagonism in pyrazole-4-amine derivatives?

- Methodological Answer : Conduct in vitro binding assays (e.g., guinea pig σ/σ receptors) with -pentazocine as a radioligand. Compare IC values of analogs with varying aryl/heteroaryl groups. QSAR models can link electron-withdrawing substituents (e.g., 4-fluorophenyl) to enhanced affinity (Ki < 50 nM) .

Q. What protocols mitigate toxicity risks during large-scale synthesis of pyrazole-4-amine intermediates?

- Methodological Answer : Replace hazardous reagents (e.g., POCl) with greener alternatives (e.g., T3P® cyclization agent). Implement in situ FTIR monitoring to detect exothermic intermediates. For mutagenic byproducts (e.g., hydrazines), use scavengers like silica-bound thiourea. Follow OSHA guidelines for waste disposal (e.g., separate halogenated solvents) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.